molecular formula C30H26N4O5 B11544186 3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11544186
M. Wt: 522.5 g/mol
InChI Key: CKEIYTZSENXNFD-ZCTHSVRISA-N
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Description

3-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]-2-METHYL-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]-2-METHYL-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves a multi-step process. The key steps include:

    Formation of the benzylidene intermediate: This involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with 2-methyl-2-(3-nitrophenyl)amine to form the tetrahydroquinazolinone core.

    Final modifications: Additional steps may include nitration, reduction, or other functional group modifications to achieve the desired final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The benzylidene and methoxy groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines are common products.

    Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study biological pathways or as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzamide
  • 4-(benzyloxy)-2-hydroxybenzaldehyde

Uniqueness

The uniqueness of 3-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]-2-METHYL-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C30H26N4O5

Molecular Weight

522.5 g/mol

IUPAC Name

3-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-methyl-2-(3-nitrophenyl)-1H-quinazolin-4-one

InChI

InChI=1S/C30H26N4O5/c1-30(23-11-8-12-24(18-23)34(36)37)32-26-14-7-6-13-25(26)29(35)33(30)31-19-22-15-16-27(28(17-22)38-2)39-20-21-9-4-3-5-10-21/h3-19,32H,20H2,1-2H3/b31-19+

InChI Key

CKEIYTZSENXNFD-ZCTHSVRISA-N

Isomeric SMILES

CC1(NC2=CC=CC=C2C(=O)N1/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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